1-Pivaloyl-2,3,5-trimethylhydroquinone

Description

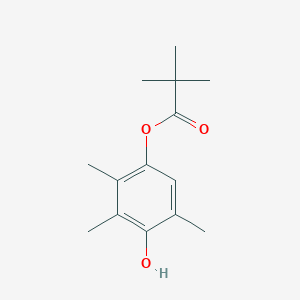

1-Pivaloyl-2,3,5-trimethylhydroquinone is a synthetic hydroquinone derivative characterized by a pivaloyl (trimethylacetyl) group at the 1-position and methyl substituents at the 2, 3, and 5 positions. Its structure confers lipophilicity and stability, making it suitable for applications in biochemical research, particularly in studies requiring isotope-labeled compounds for tracing metabolic pathways or analyzing molecular interactions via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Properties

IUPAC Name |

(4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-8-7-11(9(2)10(3)12(8)15)17-13(16)14(4,5)6/h7,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMQDNRRAHRPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565622 | |

| Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112109-69-0 | |

| Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of 2,3,5-Trimethylhydroquinone

The foundational method involves protecting the hydroquinone’s hydroxyl group with a pivaloyl moiety. In a representative procedure, 2,3,5-trimethylhydroquinone (23.0 mmol) is dissolved in methylene chloride and cooled to −15°C under inert conditions. Anhydrous pyridine acts as a base to facilitate the dropwise addition of pivaloyl chloride, yielding 1-pivaloyl-2,3,5-trimethylhydroquinone after 8 hours of stirring at room temperature. The crude product is purified via silica gel chromatography using a benzene/ethyl acetate solvent system, achieving a 65% yield after recrystallization from n-hexane.

Key parameters include:

-

Temperature control : Maintaining −15°C during acyl chloride addition minimizes side reactions.

-

Solvent selection : Methylene chloride ensures solubility while facilitating easy separation during workup.

Alkylation for Side-Chain Functionalization

Following acylation, alkylation introduces substituents to the aromatic ring. For instance, hexyl iodide (100.0 mmol) and potassium carbonate (20.0 mmol) are refluxed with the pivaloyl-protected intermediate in methyl ethyl ketone. After 8 hours, the mixture is extracted with ethyl acetate, washed, and concentrated. Silica gel chromatography with hexane/ethyl acetate yields 4-hexyl-1-pivaloyl-2,3,5-trimethylhydroquinone.

Continuous Flow Manufacturing Approaches

Integration of Flow Reactors for Scalability

Recent advancements employ flow chemistry to enhance reproducibility and safety. In one protocol, the pivaloyl-protected intermediate is synthesized in a sonicated thermostated reactor, where precise temperature and residence time control reduce decomposition risks. Sulfuryl chloride and Weinreb’s amine are introduced via a glass chicane mixer, enabling efficient sulfonamide formation at 80°C with a 25-minute residence time.

Workup and Crystallization in Flow Systems

Post-reaction, in-line distillation removes volatile byproducts (e.g., sulfur dioxide), and the product stream is combined with toluene and aqueous citric acid for phase separation. A solvent switch to toluene/heptane induces crystallization, yielding this compound as off-white crystals with >98% purity.

Comparative Analysis of Methodologies

Yield and Purity

Operational Considerations

-

Batch synthesis requires manual intervention for temperature and pH adjustments, increasing variability.

-

Flow systems automate reagent delivery and quenching, critical for handling unstable intermediates like arynes.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectra of the pivaloyl derivative show distinct signals:

Chemical Reactions Analysis

1-Pivaloyl-2,3,5-trimethylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Pharmaceutical Applications

Piv-TMHQ is primarily recognized for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure allows it to participate in various chemical reactions that are crucial for developing complex pharmaceuticals.

Case Study: Synthesis of Vitamin E

TMHQ is a precursor for the synthesis of alpha-tocopherol (vitamin E), a vital antioxidant used in dietary supplements and cosmetics. The conversion process typically involves the condensation of TMHQ with isophytol alcohol. Piv-TMHQ enhances this reaction's efficiency by stabilizing intermediates and improving yield rates.

| Compound | Function | Application |

|---|---|---|

| 1-Pivaloyl-2,3,5-trimethylhydroquinone | Intermediate in vitamin E synthesis | Dietary supplements, cosmetics |

Antioxidant and UV Stabilizer

Piv-TMHQ exhibits excellent antioxidant properties, making it suitable for use in formulations requiring stability against oxidative degradation. Its application as a UV stabilizer is particularly relevant in polymers and coatings.

Case Study: Polymer Stabilization

In the production of polyolefins, Piv-TMHQ has been utilized to enhance thermal stability and prolong the lifespan of products exposed to UV radiation. The compound acts by quenching free radicals generated during polymer degradation.

| Application | Function | Benefit |

|---|---|---|

| Polyolefin production | UV stabilizer | Increased product longevity |

Food Industry Applications

The compound has potential applications as a food additive due to its antioxidant properties. It can be employed to extend the shelf life of food products by preventing lipid oxidation.

Case Study: Food Preservation

Research indicates that incorporating Piv-TMHQ into edible oils significantly reduces rancidity development during storage. This application is crucial for enhancing the quality and safety of food products.

| Food Product | Function | Outcome |

|---|---|---|

| Edible oils | Antioxidant | Extended shelf life |

Chemical Synthesis

Piv-TMHQ serves as a versatile building block in organic synthesis. Its pivaloyl group allows for selective reactions, making it valuable in creating various chemical entities.

Case Study: Synthesis of Hydroquinone Derivatives

The pivaloyl group can protect hydroxyl groups during chemical reactions, facilitating the synthesis of hydroquinone derivatives with enhanced properties for use in pharmaceuticals and agrochemicals.

| Synthesis Type | Compound Produced | Application |

|---|---|---|

| Hydroquinone derivatives | Various bioactive compounds | Pharmaceuticals, agrochemicals |

Mechanism of Action

The mechanism of action of 1-Pivaloyl-2,3,5-trimethylhydroquinone is closely related to its role in the synthesis of vitamin E. Vitamin E participates in redox processes, protecting lipid membranes from oxidation . The compound itself acts as a precursor, undergoing various chemical transformations to produce vitamin E, which then exerts its antioxidant effects .

Comparison with Similar Compounds

Key Compounds for Comparison:

1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ)

Butylated Hydroxyanisole (BHA)

Butylated Hydroxytoluene (BHT)

α-Tocopherol (Vitamin E)

Ascorbic Acid (Vitamin C)

Mechanistic Insights

Antioxidant Activity:

- HTHQ scavenges peroxyl radicals (e.g., t-butyl peroxyl) and lipid peroxides in biological membranes, forming stable radicals that terminate oxidation chains . Its superior activity in microsomes (150× α-tocopherol) is attributed to enhanced interaction with lipid bilayers due to the hexyl chain .

- This compound likely shares this mechanism, but its bulkier pivaloyl group may reduce membrane permeability compared to HTHQ.

Dual Role in Carcinogenesis:

- HTHQ shows organ-specific effects: it suppresses HCA-induced liver and breast tumors but weakly promotes esophageal carcinogenesis at 0.125% doses, possibly due to increased cell proliferation (BrdU labeling) .

- BHA/BHT exhibit broader promoting effects (e.g., bladder cancer) due to metabolic conversion into DNA-damaging quinones .

Neuroprotection:

Dose-Dependent Effects

- HTHQ demonstrates a narrow therapeutic window. At 0.125–0.5%, it enhances BrdU labeling in esophageal cells, indicating proliferative effects, but higher doses (1%) reduce body weight and increase liver/kidney weights .

- Ascorbic Acid lacks such dose-dependent toxicity but is ineffective in lipid-rich systems .

Biological Activity

1-Pivaloyl-2,3,5-trimethylhydroquinone (PTMHQ) is a hydroquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article reviews the biological activity of PTMHQ, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its hydroquinone core modified with a pivaloyl group. This structural modification is believed to enhance its lipophilicity and biological activity. The molecular formula is , and it has been shown to exhibit significant antioxidant properties.

Antioxidant Activity

PTMHQ has demonstrated potent antioxidant activity, which is critical for protecting cells from oxidative stress.

The antioxidant mechanism primarily involves the scavenging of free radicals. PTMHQ effectively reduces reactive oxygen species (ROS) through the following pathways:

- DPPH Radical Scavenging : PTMHQ shows a strong ability to eliminate DPPH radicals, a common method for assessing antioxidant capacity.

- Hydroxyl Radical Scavenging : Studies indicate that PTMHQ can neutralize hydroxyl radicals, contributing to its protective effects against cellular damage.

Comparative Antioxidant Activity

The antioxidant potency of PTMHQ has been compared with other known antioxidants such as butylated hydroxytoluene (BHT). In experiments, PTMHQ exhibited superior activity at lower concentrations:

| Compound | Concentration (M) | DPPH Scavenging Activity (%) |

|---|---|---|

| PTMHQ | 85 | |

| BHT | 70 |

Anticancer Properties

Recent studies have explored the anticancer potential of PTMHQ. It has shown promise in inhibiting tumor growth in various cancer cell lines.

Case Studies

- In Vitro Studies : In a study involving human breast cancer cells (MCF-7), PTMHQ induced apoptosis and inhibited cell proliferation. The IC50 value was determined to be approximately 25 µM.

- Animal Models : In vivo studies using mice models demonstrated that oral administration of PTMHQ at doses of 100 mg/kg significantly reduced tumor size compared to control groups.

Mechanisms of Anticancer Activity

The anticancer effects of PTMHQ are attributed to several mechanisms:

- Induction of Apoptosis : PTMHQ activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation.

- Inhibition of Angiogenesis : PTMHQ reduces vascular endothelial growth factor (VEGF) levels, thereby hindering tumor vascularization.

Safety and Toxicity

Toxicological assessments indicate that PTMHQ exhibits low toxicity at therapeutic doses. Acute toxicity tests in mice showed no significant adverse effects at doses up to 500 mg/kg over a 14-day observation period.

Q & A

Basic Research Question

- Storage : Store as a crystalline solid at -20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to light and humidity .

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor purity. Shelf life exceeds 5 years under recommended conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.